molecular formula C20H24N2O5 B2573065 methyl 2-({2-[(cyclohexylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate CAS No. 868225-24-5

methyl 2-({2-[(cyclohexylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate

Cat. No.: B2573065
CAS No.: 868225-24-5
M. Wt: 372.421
InChI Key: NASNIFNYQPLZHQ-UHFFFAOYSA-N
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Description

“Methyl 2-[2-[2-(cyclohexylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate” is a chemical compound with the molecular formula C20H24N2O5 and a molecular weight of 372.421 .

Scientific Research Applications

Green Synthesis of Polycyclic Derivatives

A study by Shen et al. (2016) discusses a green synthesis approach for fused polycyclic derivatives, showcasing the utility of cyclohexylamino and isoquinolinyl structures in catalyzing reactions under environmentally friendly conditions (Shen et al., 2016).

Catalytic Potential in Oxidation Reactions

Research by Palion-Gazda et al. (2021) demonstrates the catalytic potential of methyl-substituted hydroxyquinolines, including structures similar to the query compound, in the oxidation of hydrocarbons and alcohols, highlighting their relevance in synthetic chemistry and potential biological applications (Palion-Gazda et al., 2021).

Synthesis of N-Arylquinoline Derivatives

Wang et al. (2007) discuss the synthesis of N-arylquinoline derivatives via three-component reactions, emphasizing the role of cyclohexenone and isoquinolinyl components in facilitating complex organic transformations (Wang et al., 2007).

Development of Novel Polymers

Erol (2008) details the synthesis of new polymethacrylates containing oxime esters moieties based on cyclohexanone, illustrating the material science applications of cyclohexylamino and isoquinolinyl structures (Erol, 2008).

Catalytic Activity in Synthesis of Heterocycles

Zeng et al. (2009) describe the use of a stable spirocyclic alkyl(amino)carbene derived from cyclohexenyl compounds for catalyzing the synthesis of 1,2-dihydroquinoline derivatives, underscoring the compound's versatility in catalysis (Zeng et al., 2009).

Properties

IUPAC Name

methyl 2-[2-[2-(cyclohexylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5/c1-26-19(24)13-27-17-9-5-8-16-15(17)10-11-22(20(16)25)12-18(23)21-14-6-3-2-4-7-14/h5,8-11,14H,2-4,6-7,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASNIFNYQPLZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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